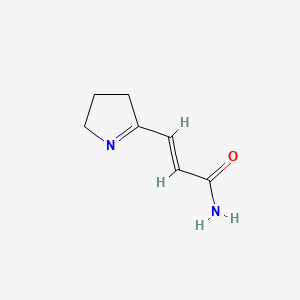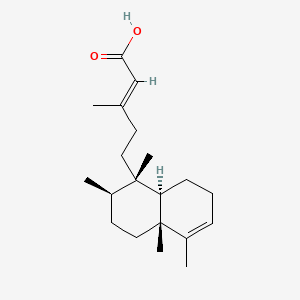
Kolavenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kolavenic acid is a natural product found in Polyalthia simiarum, Aristolochia labiata, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties Kolavenic acid exhibits antifungal capabilities. Research shows that kolavenic acid and its derivative, 2-oxo-kolavenic acid, demonstrate moderate growth inhibition in fungi like Phomopsis viticola and Botrytis cinerea (Salah et al., 2003).
Hypotensive Activity A study focusing on the root bark of Polyalthia longifolia indicated that kolavenic acid can significantly reduce blood pressure. It showed a 22% fall in mean arterial blood pressure at a certain dosage (Saleem et al., 2005).
Cytotoxic Effects Kolavenic acid has been identified as having cytotoxic effects. It has shown activity in bioassays against human tumor cell lines, suggesting potential applications in cancer research (Zhao et al., 1991).
Interaction with Human Serum Albumin Research indicates that kolavenic acid can bind to human serum albumin, altering its structure. This interaction is significant for understanding how kolavenic acid might be transported and stored in the human body (Wenying et al., 2014).
Cytotoxic Clerodanes Isolation Kolavenic acid was isolated as a cytotoxic component from Polyalthia longifolia, exhibiting significant activity against various cancer cell lines. This highlights its potential in cancer therapy research (Shamshad et al., 2022).
Chemical Correlation Studies Kolavenic acid, along with other compounds, was isolated from the root of Solidago altissima, aiding in the study of chemical relationships and configurations of these substances (Kusumoto et al., 1969).
Antimicrobial Alkaloids Kolavenic acid was identified as an active antibacterial principle in the roots of Polyalthia longifolia, emphasizing its antimicrobial potential (Faizi et al., 2003).
Eigenschaften
CAS-Nummer |
25436-90-2 |
|---|---|
Produktname |
Kolavenic acid |
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H32O2/c1-14(13-18(21)22)9-11-19(4)16(3)10-12-20(5)15(2)7-6-8-17(19)20/h7,13,16-17H,6,8-12H2,1-5H3,(H,21,22)/b14-13+/t16-,17-,19+,20+/m1/s1 |
InChI-Schlüssel |
NLVMTSRTOGOFQD-MWRQYBNOSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C)CCC=C2C)C |
SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C |
Kanonische SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C |
Synonyme |
kolavenic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-furanyl)-N-[3-(2-furanyl)-4-methylpentyl]-4-phenylbutanamide](/img/structure/B1230833.png)
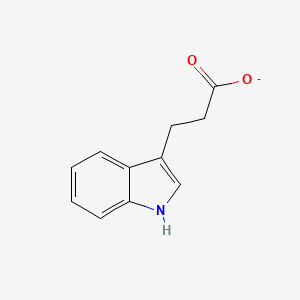

![6-methyl-2-[[oxo-[4-(1-pyrrolidinylsulfonyl)phenyl]methyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1230840.png)
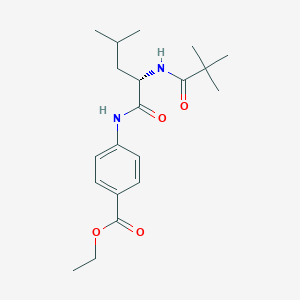
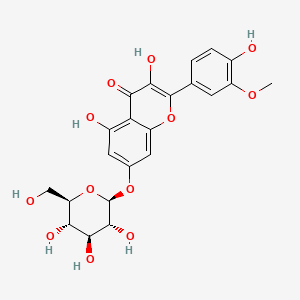
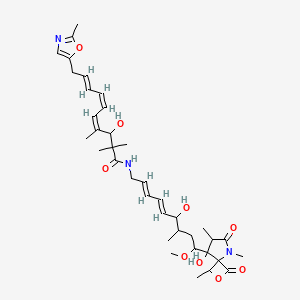
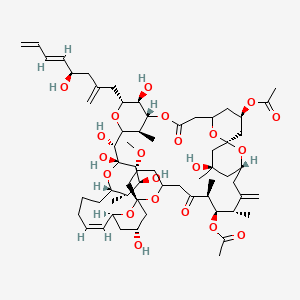
![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1230851.png)
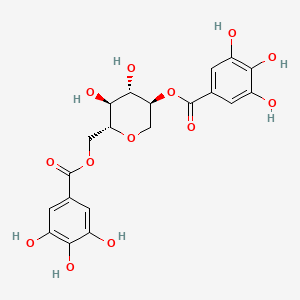
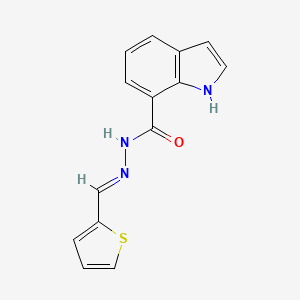
![(3aR,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1230855.png)
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)
